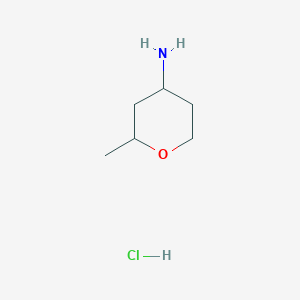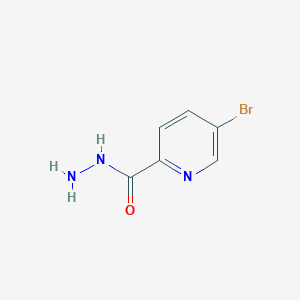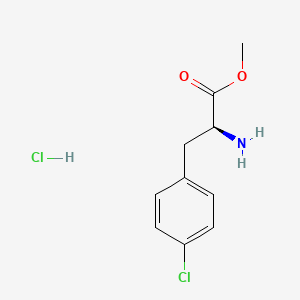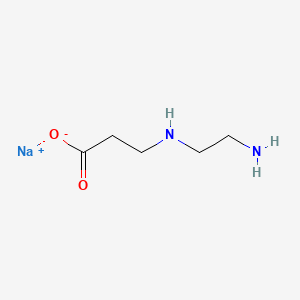
(3-Isopropylphenyl)methanol
説明
“(3-Isopropylphenyl)methanol” is a chemical compound with the CAS Number: 51473-70-2 . It has a molecular weight of 150.22 and is typically stored at temperatures between 2-8°C . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “(3-Isopropylphenyl)methanol” can be represented by the InChI code: 1S/C10H14O/c1-8(2)10-5-3-4-9(6-10)7-11/h3-6,8,11H,7H2,1-2H3 . This indicates that the compound consists of 10 carbon atoms, 14 hydrogen atoms, and one oxygen atom .Physical And Chemical Properties Analysis
“(3-Isopropylphenyl)methanol” is a liquid at room temperature . It has a molecular weight of 150.22 and is typically stored at temperatures between 2-8°C .科学的研究の応用
Palladium-Catalyzed Hydroxyalkoxylation
A study by (Thiery et al., 2007) discusses the catalyzed oxidation of o-allylphenol with H2O2 in water/methanol, leading to a mixture of dihydroxypropyl and hydroxy-methoxypropyl phenols. This demonstrates the potential of methanol in catalytic oxidation processes.
Iridium-Catalyzed Direct C-C Coupling
In research conducted by (Moran et al., 2011), methanol is used in a direct C-C coupling with allenes to create higher alcohols. This process is significant for using methanol as a building block in fine chemical synthesis.
Hydrocarbon Formation from Methanol
A study by (Dahl & Kolboe, 1994) investigates the co-reaction of methanol and ethene over SAPO-34, demonstrating how methanol contributes to hydrocarbon formation, a key process in industrial chemistry.
Impact on Lipid Dynamics
Research by (Nguyen et al., 2019) shows that methanol influences lipid dynamics in biological and synthetic membranes, relevant for studying transmembrane proteins/peptides.
Catalyst Acid Strength Influence in Methanol Reactions
A study by (Erichsen et al., 2013) explores the methanol to hydrocarbons (MTH) reaction, highlighting how methanol's reaction mechanisms can be influenced by catalyst acid strength.
Conversion of Methanol to Hydrocarbons
Research by (Bjørgen et al., 2007) examines the role of methanol in the conversion to hydrocarbons over zeolite H-ZSM-5, providing insights into the mechanism of methanol conversion in catalysis.
Reactions with Isoprenoid Alcohols
A study by (Irene et al., 1976) discusses the reaction of BF3-methanol with certain alcohols, demonstrating the selective reactivity of methanol in organic synthesis.
Isotherm Data in Chromatography
Research by (Guan & Guiochon, 1996) includes the determination of the isotherm of 3-phenyl-1-propanol on various packing materials, using a methanol-water mixture. This illustrates the application of methanol in chromatographic analysis.
Isoproturon Sorption and Degradation
A study by (Benoît et al., 1999) investigates the fate of isoproturon in soil and highlights the role of methanol in environmental chemistry and soil science.
Photolysis of Aqueous H2O2
Research by (Goldstein et al., 2007) discusses the use of methanol in measuring the yield of *OH radicals, which is important for understanding photolytic processes in environmental science.
Safety and Hazards
特性
IUPAC Name |
(3-propan-2-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8(2)10-5-3-4-9(6-10)7-11/h3-6,8,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTPHEMZYFRQGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604842 | |
| Record name | [3-(Propan-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Isopropylphenyl)methanol | |
CAS RN |
51473-70-2 | |
| Record name | [3-(Propan-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(propan-2-yl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(6aR,10aR)-3-(6-imidazol-1-yl-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1603135.png)


